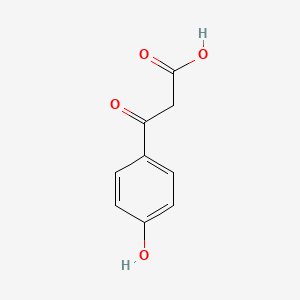

3-(4-Hydroxyphenyl)-3-oxopropanoic acid

Description

3-(4-Hydroxyphenyl)-3-oxopropanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a propanoic acid backbone. This compound is known for its potential antioxidant properties and is used as a pharmaceutical intermediate .

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,10H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXAQVGNCWFWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-3-oxopropanoic acid can be achieved through various methods. One common approach involves the esterification of p-hydroxyphenylpropionic acid followed by amidation processes . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of 3-(4-Hydroxyphenyl)-3-oxopropanoic acid typically involves large-scale esterification and amidation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions include various derivatives of 3-(4-Hydroxyphenyl)-3-oxopropanoic acid, such as its oxidized or reduced forms, and substituted derivatives with different functional groups .

Scientific Research Applications

3-(4-Hydroxyphenyl)-3-oxopropanoic acid has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential antioxidant properties and its role in cellular processes.

Medicine: Investigated for its potential anticancer and anti-inflammatory properties.

Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-3-oxopropanoic acid involves its interaction with various molecular targets and pathways. It has been shown to promote macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1, and to inhibit foam cell formation by regulating cellular lipid metabolism and suppressing oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

3-(4-Hydroxyphenyl)propionic acid: Known for its antioxidant properties and used as a pharmaceutical intermediate.

3-(4-Hydroxyphenyl)amino)propanoic acid: Evaluated for its anticancer and antioxidant activities.

Uniqueness

3-(4-Hydroxyphenyl)-3-oxopropanoic acid is unique due to its specific structure, which allows it to interact with various molecular targets and pathways, making it a valuable compound in scientific research and pharmaceutical applications .

Biological Activity

3-(4-Hydroxyphenyl)-3-oxopropanoic acid, also known as 4-hydroxyphenylpyruvic acid, is a compound that has gained attention in recent years due to its potential biological activities. This article explores its biological activity, including anticancer and antioxidant properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-Hydroxyphenyl)-3-oxopropanoic acid can be represented as follows:

- Molecular Formula : CHO

- CAS Number : 62024-30-0

- Molecular Weight : 180.16 g/mol

This compound features a hydroxyl group attached to a phenyl ring, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of 3-(4-Hydroxyphenyl)-3-oxopropanoic acid derivatives as anticancer agents. Research indicates that these compounds can significantly reduce the viability of various cancer cell lines, including non-small cell lung cancer (NSCLC) A549 cells.

Case Study Findings

- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives reduced A549 cell viability by over 50% while exhibiting lower toxicity towards non-cancerous Vero cells. Notably, compound 20 showed potent activity with a viability reduction to 31.2% compared to control treatments with doxorubicin and cisplatin .

- Mechanism of Action : The anticancer activity is thought to be mediated through the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division . This mechanism is similar to that of established chemotherapeutic agents.

Antioxidant Activity

3-(4-Hydroxyphenyl)-3-oxopropanoic acid also exhibits strong antioxidant properties. The antioxidant capacity was evaluated using several assays, including the DPPH radical scavenging assay.

Antioxidant Assay Results

- Compounds derived from 3-(4-Hydroxyphenyl)-3-oxopropanoic acid displayed significant radical scavenging activity, comparable to ascorbic acid and other commercial antioxidants.

- The most effective compounds in reducing oxidative stress were identified through ferric ion reduction assays and DPPH assays, indicating their potential for therapeutic applications in oxidative stress-related diseases .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant reduction in A549 cell viability; mechanism involves tubulin inhibition. |

| Antioxidant | Strong radical scavenging ability; comparable to standard antioxidants. |

The biological effects of 3-(4-Hydroxyphenyl)-3-oxopropanoic acid are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to cancer progression.

- Cell Signaling Modulation : It can influence signaling pathways that regulate cell proliferation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.